molecular formula C7H11IN2 B14682610 1-Amino-2,6-dimethylpyridin-1-ium iodide CAS No. 36012-28-9

1-Amino-2,6-dimethylpyridin-1-ium iodide

Cat. No.: B14682610
CAS No.: 36012-28-9
M. Wt: 250.08 g/mol
InChI Key: UDFUMRLTKOTWJZ-UHFFFAOYSA-M
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Description

1-Amino-2,6-dimethylpyridin-1-ium iodide is a chemical compound with the molecular formula C7H11IN2. It is a pyridinium derivative, which means it is based on the pyridine ring structure but with modifications. This compound is known for its use in various chemical reactions and as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2,6-dimethylpyridin-1-ium iodide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with iodine and ammonia. The reaction typically takes place in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,6-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

1-Amino-2,6-dimethylpyridin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Amino-2,6-dimethylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biochemical assays, it may act as an inhibitor or activator of enzymes, depending on the context. The compound can interact with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopyridinium iodide: Similar in structure but lacks the methyl groups at positions 2 and 6.

    2-Amino-1-methylpyridinium iodide: Contains a methyl group at position 1 instead of the amino group.

    2,6-Dimethylpyridine: Lacks the amino and iodide groups.

Uniqueness

1-Amino-2,6-dimethylpyridin-1-ium iodide is unique due to the presence of both amino and iodide groups on the pyridine ring, along with methyl groups at positions 2 and 6. This combination of functional groups provides the compound with distinct reactivity and makes it a valuable building block in organic synthesis.

Properties

CAS No.

36012-28-9

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

2,6-dimethylpyridin-1-ium-1-amine;iodide

InChI

InChI=1S/C7H11N2.HI/c1-6-4-3-5-7(2)9(6)8;/h3-5H,8H2,1-2H3;1H/q+1;/p-1

InChI Key

UDFUMRLTKOTWJZ-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C(=CC=C1)C)N.[I-]

Origin of Product

United States

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